molecular formula C12H10N2O2 B1331353 4-Phthalimidobutyronitrile CAS No. 3184-61-0

4-Phthalimidobutyronitrile

Cat. No. B1331353
CAS RN: 3184-61-0
M. Wt: 214.22 g/mol
InChI Key: VORDNGFQVIFSBE-UHFFFAOYSA-N
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Description

4-Phthalimidobutyronitrile is a chemical compound that is derived from phthalimide. It is characterized by the presence of a phthalimide group attached to a butyronitrile moiety. The compound is of interest in organic chemistry due to its potential applications in the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of compounds related to 4-phthalimidobutyronitrile can be achieved through different methods. For instance, the electroreduction of phthalimide in a water-acetonitrile solution acidified with H2SO4 or HCl under controlled acidity conditions can lead to the removal of two carbonyl groups, resulting in the selective formation of isoindoline with high yield and current efficiency . Although this process does not directly synthesize 4-phthalimidobutyronitrile, it demonstrates the reactivity of phthalimide derivatives under reductive conditions, which could be applicable to the synthesis of related compounds.

Molecular Structure Analysis

The molecular structure of 4-phthalimidobutyronitrile includes a phthalimide group, which is a bicyclic compound consisting of a benzene ring fused to an imide ring, and a butyronitrile chain, which is a four-carbon alkyl group with a nitrile (C≡N) functional group at one end. The presence of both the imide and nitrile groups in the molecule suggests that it could participate in various chemical reactions, particularly those involving nucleophilic attack at the carbonyl or cyano groups.

Chemical Reactions Analysis

The reactivity of 4-phthalimidobutyronitrile can be inferred from studies on similar compounds. For example, 5-morpholino-1,3-oxazole-4-carbonitriles with a phthalimidobutyl substituent react with hydrazine hydrate to form a recyclization product, specifically (3-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)(morpholin-4-yl)methanone . This indicates that the phthalimide group can be involved in cyclization reactions and can act as a protecting group that can be removed under certain conditions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-phthalimidobutyronitrile are not detailed in the provided papers, we can deduce some general properties based on the structure of the compound. The phthalimide group is known to be relatively stable and can increase the overall stability of the molecule. The nitrile group, on the other hand, is polar and can contribute to the compound's reactivity. The compound is likely to be solid at room temperature and may have moderate solubility in organic solvents due to the presence of both polar and nonpolar groups.

Scientific Research Applications

Electrochemistry

  • Electroreduction of Phthalimide : Electroreduction of phthalimide in water-acetonitrile solution results in the selective and efficient formation of isoindoline, demonstrating the potential for synthetic applications (Fechete & Jouikov, 2008).

Polymer Science

  • **Synthesis of MolecularImprinted Polymers**: A method using Molecularly Imprinting Polymer (MIP) for the preconcentration and determination of phthalates in water and wine samples was developed, demonstrating the application of phthalimide derivatives in environmental analysis (Barciela-Alonso, Otero-Lavandeira, & Bermejo-Barrera, 2017).

Organic Synthesis and Biochemistry

  • Synthesis of 5-amino-4-hetaryl-2,3-dihydro-1H-3-pyrrolones : Utilizing 4-phthalimidobutyronitrile in the base-catalyzed C-acylation of hetarylacetonitriles, this research highlights the chemical versatility of phthalimidobutyronitrile in synthesizing complex organic compounds (Tverdokhlebov, Lyashenko, Volovenko, & Tolmachev, 2004).
  • Fluorescent Probes Based on Phthalimides : Phthalimide derivatives, particularly those with a 4-amino substituent, are investigated for their potential as fluorescent probes. Their solvatochromic properties and non-toxic nature make them suitable for bioimaging and molecular studies (Kindahl & Chorell, 2014).

Environmental Chemistry

  • Degradation of Phthalate Esters : Studies on the degradation kinetics of phthalate esters in heat-activated persulfate systems have implications for environmental remediation and understanding the behavior of phthalate derivatives under various conditions (Wang, Shao, Gao, Lu, & An, 2019).

Safety and Hazards

The safety data sheet for 4-Phthalimidobutyronitrile indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,5-6H,3-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORDNGFQVIFSBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90293888
Record name 4-Phthalimidobutyronitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phthalimidobutyronitrile

CAS RN

3184-61-0
Record name 3184-61-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92793
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Phthalimidobutyronitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of potassium phthalimide (8.48 g, 0.046 mol) and 4-bromopropylcyanide (6.4 g, 0.043 mol) in 50 ml of anhydrous DMF was stirred at 90° C. for 2 h. After dilution with 300 ml of water, the aqueous solution was extracted with chloroform (80 ml×3). The combined chloroform solution was washed with 0.5% NaOH aqueous solution (80 ml) and water (100 ml), and dried over anhydrous Na2SO4. After evaporation of chloroform, an oil was obtained and 300 ml of water was added. The oil was rapidly solidified. The solid formed was collected by filtration, washed with water, and dried under high vacuum. The product was recrystallized from methanol which was diluted with water, to give white crystals (7.75 g, 84%). 1H NMR (CDCl3) δ7.87 (dd, 2H), 7.75 (dd, 2H), 3.83 (t, 2H), 2.44 (t, 2H), 2.09 (quintet, 2H).
Quantity
8.48 g
Type
reactant
Reaction Step One
[Compound]
Name
4-bromopropylcyanide
Quantity
6.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 4-Phthalimidobutyronitrile in the synthesis of 5-amino-4-hetaryl-2,3-dihydro-1h-3-pyrrolones?

A1: 4-Phthalimidobutyronitrile serves as a crucial building block in the synthetic route described in the paper []. While the specific reaction mechanism is not detailed in the abstract, the presence of the nitrile group and the phthalimido group in 4-Phthalimidobutyronitrile suggests that these functional groups likely participate in the formation of the pyrrolone ring system.

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